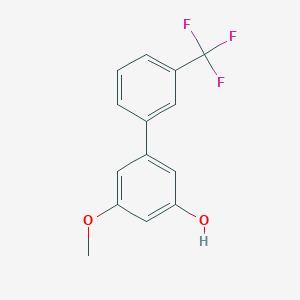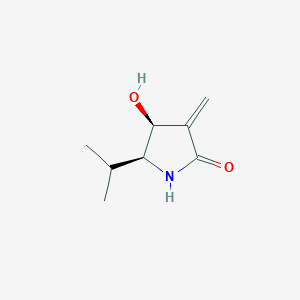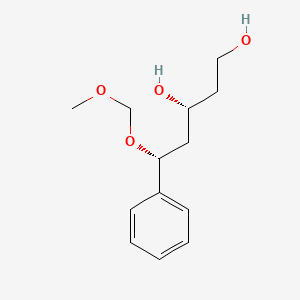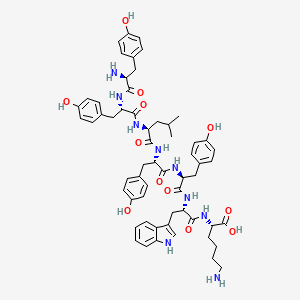
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine is a synthetic peptide composed of seven amino acids: tyrosine, leucine, tryptophan, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with acyl or alkyl groups attached to amino side chains.
Scientific Research Applications
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science:
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.
Enzyme Inhibition: Binding to enzyme active sites to inhibit their activity.
Protein-Protein Interactions: Modulation of interactions between proteins to influence cellular functions.
Comparison with Similar Compounds
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can be compared with other peptides containing similar amino acid sequences. Some similar compounds include:
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine: A peptide with a different sequence but similar amino acid composition.
Cyclo(tyrosyl-tyrosyl): A cyclic peptide with two tyrosine residues.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: A peptide with a different sequence but containing tyrosine and leucine residues.
Properties
CAS No. |
915146-74-6 |
|---|---|
Molecular Formula |
C59H71N9O12 |
Molecular Weight |
1098.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H71N9O12/c1-34(2)27-48(65-55(75)49(29-36-12-20-41(70)21-13-36)64-53(73)45(61)28-35-10-18-40(69)19-11-35)54(74)66-50(30-37-14-22-42(71)23-15-37)56(76)67-51(31-38-16-24-43(72)25-17-38)57(77)68-52(32-39-33-62-46-8-4-3-7-44(39)46)58(78)63-47(59(79)80)9-5-6-26-60/h3-4,7-8,10-25,33-34,45,47-52,62,69-72H,5-6,9,26-32,60-61H2,1-2H3,(H,63,78)(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,68,77)(H,79,80)/t45-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
KGPOYWCTDTWBTA-FPHPMOORSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


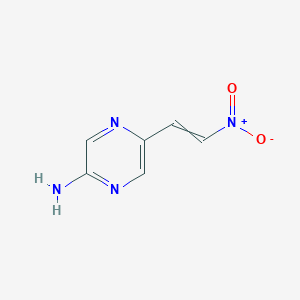
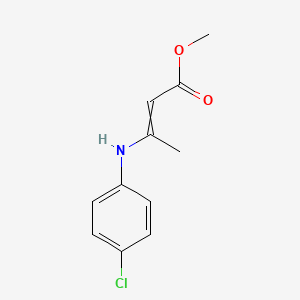
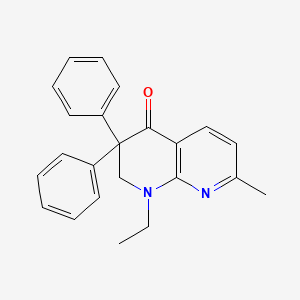
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
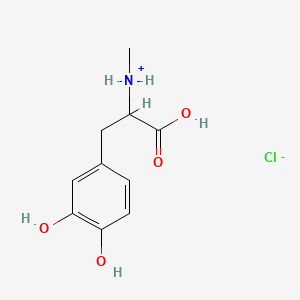
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
